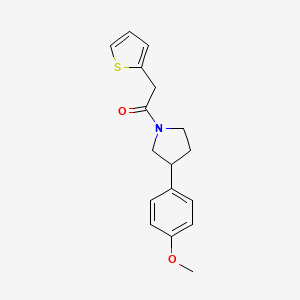

1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone

Description

Properties

IUPAC Name |

1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]-2-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2S/c1-20-15-6-4-13(5-7-15)14-8-9-18(12-14)17(19)11-16-3-2-10-21-16/h2-7,10,14H,8-9,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWIRHNGSBSVAKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCN(C2)C(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Attachment of the Methoxyphenyl Group: This step might involve nucleophilic substitution reactions where a methoxyphenyl halide reacts with the pyrrolidine intermediate.

Incorporation of the Thiophene Ring: This could be done through coupling reactions such as Suzuki or Stille coupling, where a thiophene boronic acid or stannane reacts with a halogenated intermediate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert ketones to alcohols.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the specific substitution reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

The biological activity of 1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone can be attributed to several mechanisms:

Neurological Disorders

Research indicates that this compound may act as an antagonist at the calcitonin gene-related peptide receptor, suggesting potential applications in treating migraines. Its intranasal bioavailability and efficacy in animal models support this hypothesis.

Antimicrobial Activity

Thiophene derivatives similar to this compound have demonstrated significant antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli. Studies show that these derivatives exhibit minimum inhibitory concentrations (MIC) competitive with established antibiotics.

Antioxidant Properties

The structural features of this compound suggest potential antioxidant activity. Related thiophene compounds have been shown to effectively scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases.

Case Studies and Research Findings

Several studies have explored the applications of this compound in various contexts:

| Study | Focus | Findings |

|---|---|---|

| Study on Migraine Treatment | Investigated the compound's efficacy as a migraine treatment | Showed promising results in animal models with intranasal administration |

| Antimicrobial Activity Assessment | Evaluated the compound against bacterial strains | Demonstrated significant antimicrobial effects comparable to traditional antibiotics |

| Antioxidant Activity Research | Assessed free radical scavenging ability | Confirmed potential antioxidant properties beneficial for oxidative stress management |

Mechanism of Action

The mechanism of action for compounds like 1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone typically involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Similar Compounds

- 1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)-2-(furan-2-yl)ethanone

- 1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)-2-(pyridin-2-yl)ethanone

Uniqueness

1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone is unique due to the presence of both a methoxyphenyl group and a thiophene ring, which can impart distinct chemical and biological properties compared to similar compounds with different heterocyclic rings.

Biological Activity

1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone is a synthetic organic compound with a complex structure featuring a pyrrolidine ring, a methoxyphenyl group, and a thiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

| Property | Value |

|---|---|

| Molecular Weight | 287.37 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| LogP | 3.5 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyrrolidine Ring : Starting from an appropriate precursor, the pyrrolidine ring is synthesized through cyclization reactions.

- Attachment of the Methoxyphenyl Group : This step often involves nucleophilic substitution reactions.

- Incorporation of the Thiophene Moiety : The thiophene ring is coupled to the methanone group through palladium-catalyzed cross-coupling reactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Its structural similarity to known bioactive compounds suggests potential therapeutic applications.

- Antimicrobial Activity : Studies indicate that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Research has shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis in malignant cells .

- Neuroprotective Effects : Some studies suggest that pyrrolidine derivatives may protect neuronal cells from oxidative stress and neuroinflammation .

Case Studies

- Antimicrobial Evaluation : A study evaluated the antimicrobial activity of several pyrrolidine derivatives, including those structurally related to this compound. Results showed promising MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus .

- Cytotoxicity Assays : In vitro cytotoxicity assays demonstrated that certain derivatives exhibited significant cytotoxic effects on cancer cell lines, with IC50 values indicating potent activity against breast cancer cells .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar structures:

Table 2: Comparison with Similar Compounds

| Compound Name | Biological Activity | MIC/IC50 Values |

|---|---|---|

| 1-(4-Methoxyphenyl)-3-pyrrolidin-1-ylprop-2-ene-1-thione | Antimicrobial | MIC = 3.12 µg/mL |

| 1-(5-(4-methoxyphenyl)-3-thiophen-2-yl)-4,5-dihydro-pyrazol-1-yl | Anticancer | IC50 = 15 µM |

Q & A

Basic: What are the established synthetic routes for 1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves multi-step reactions, such as:

- Friedel-Crafts acylation to introduce the methoxyphenyl group, optimized at 80–100°C in anhydrous dichloromethane with Lewis acids (e.g., AlCl₃) .

- Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) for thiophene attachment, requiring inert atmospheres and polar aprotic solvents (DMF or THF) .

- Pyrrolidine ring formation via cyclization, where temperature control (60–80°C) and base selection (e.g., K₂CO₃) are critical for minimizing side products .

Key Optimization Parameters:

| Parameter | Impact on Yield/Purity | Example Conditions | Source |

|---|---|---|---|

| Temperature | Higher temps accelerate reactions but risk decomposition | 80°C for coupling steps | [1] |

| Solvent | Polar aprotic solvents enhance catalyst efficiency | DMF for Pd-mediated reactions | [14] |

| Catalyst Loading | 2–5 mol% Pd(PPh₃)₄ balances cost and reactivity | 3 mol% in Suzuki coupling | [1] |

Basic: Which spectroscopic techniques are most effective for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR confirms regiochemistry of the pyrrolidine and thiophene moieties. For example, methoxy protons resonate at δ 3.8–4.0 ppm, while thiophene protons appear as multiplet signals near δ 7.2–7.5 ppm .

- 2D NMR (COSY, HSQC) resolves overlapping signals in the pyrrolidine ring .

- IR Spectroscopy :

- Ketone C=O stretch at ~1700 cm⁻¹ and thiophene C-S vibrations at ~680 cm⁻¹ validate functional groups .

- Mass Spectrometry (EI/ESI-MS) :

- Molecular ion peaks (e.g., m/z 342 [M+H]⁺) confirm molecular weight .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.